molecular formula C6H13NO B1585072 4-Methoxypiperidine CAS No. 4045-24-3

4-Methoxypiperidine

Cat. No.: B1585072
CAS No.: 4045-24-3
M. Wt: 115.17 g/mol
InChI Key: ZEYSHALLPAKUHG-UHFFFAOYSA-N
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Description

4-Methoxypiperidine is an organic compound with the molecular formula C6H13NO. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of a methoxy group (-OCH3) attached to the fourth carbon of the piperidine ring. This structural modification imparts unique chemical and physical properties to this compound, making it a valuable intermediate in various chemical syntheses and industrial applications .

Scientific Research Applications

4-Methoxypiperidine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: It is a precursor in the synthesis of various drugs, including analgesics and anesthetics.

    Industry: this compound is employed in the production of agrochemicals, dyes, and polymers

Safety and Hazards

4-Methoxypiperidine is considered hazardous . It causes severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxypiperidine can be synthesized through several methods. One common approach involves the hydrogenation of 4-methoxypyridine using palladium on carbon as a catalyst. The reaction is typically carried out in methanol at room temperature under a hydrogen atmosphere for several hours . Another method involves the reaction of 4-bromoquinuclidine with a suitable nucleophile under specific conditions .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and high yield. The process involves the use of hydrogen gas and a palladium catalyst, ensuring the selective reduction of the pyridine ring to form the desired piperidine derivative .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxypiperidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups into the piperidine ring .

Comparison with Similar Compounds

    Piperidine: The parent compound, lacking the methoxy group.

    4-Methylpiperidine: Similar structure but with a methyl group instead of a methoxy group.

    4-Methoxypyridine: The pyridine analog with a methoxy group at the fourth position.

Uniqueness: 4-Methoxypiperidine is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic pathways and applications .

Properties

IUPAC Name

4-methoxypiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYSHALLPAKUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193464
Record name 4-Methoxypiperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4045-24-3
Record name 4-Methoxypiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4045-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxypiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004045243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxypiperidine
Source European Chemicals Agency (ECHA)
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Record name 4-METHOXYPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Methoxypiperidine in oxidative coupling reactions?

A1: 2,2,6,6-Tetramethyl-4-methoxypiperidine oxoammonium chloride, a derivative of this compound, acts as an effective oxidizing agent in the oxidative coupling of phenols. This reaction offers a convenient route for synthesizing various diphenyl compounds. The regioselectivity of the coupling depends on the substitution pattern of the phenol, with ortho-ortho, para-para, or dehydrogenated coupling products observed.

Q2: How does encapsulation within Cucurbit[8]uril impact the magnetic properties of 2,2,6,6-Tetramethyl-4-methoxypiperidine-1-oxyl?

A2: Encapsulating 2,2,6,6-Tetramethyl-4-methoxypiperidine-1-oxyl, a nitroxide spin label derived from this compound, within Cucurbit[8]uril primarily influences its nitrogen hyperfine coupling constant rather than its electronic g-tensor. This effect arises from alterations in the hydrogen bonding network around the nitroxide radical due to the hydrophobic cavity of the host molecule.

Q3: How is this compound utilized in cross-coupling reactions for synthesizing organophosphorus compounds?

A3: A derivative of this compound, 1-(2-(di-tert-butylphosphanyl)phenyl)-4-methoxypiperidine (L3), functions as a ligand in nickel-catalyzed C-P cross-coupling reactions. This reaction enables the synthesis of diverse tertiary phosphine oxides by coupling (het)aromatic tosylates with secondary phosphine oxides, providing a novel and efficient approach to these valuable compounds.

Q4: What insights have computational studies provided into the inhibitory potential of 4-Alkyl-4-Methoxypiperidine derivatives?

A4: Docking studies suggest that a specific 4-Alkyl-4-Methoxypiperidine derivative, 8h (R= 4-Cl-Ph), exhibits promising inhibitory activity against the Bcl-xL anti-apoptotic protein. Computational analysis reveals that this derivative binds strongly to the protein, forming a stable complex through various interactions including salt bridges, pi-pi stacking, and hydrogen bonds. These findings highlight the potential of exploring 4-Alkyl-4-Methoxypiperidine derivatives as novel anticancer agents.

Q5: How do structural modifications in titanium complexes influence the strength of titanium-oxygen bonds formed with 2,2,6,6-Tetramethylpiperidine-N-oxyl (TEMPO) and its derivatives?

A5: Experimental and theoretical studies demonstrate a significant decrease in titanium-oxygen (Ti-O) bond strength in titanium complexes when using 2,2,6,6-Tetramethylpiperidine-N-oxyl (TEMPO) or 2,2,6,6-Tetramethyl-4-methoxypiperidine-N-oxyl (4-MeO-TEMPO) as ligands and increasing the number of cyclopentadienyl groups on the titanium center. This modulation of Ti-O bond strength, influenced by ancillary ligation, allows for controlled homolysis at experimentally accessible temperatures, opening possibilities for applications in catalysis and material science.

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